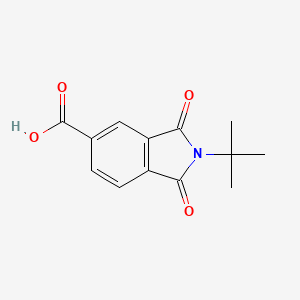

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

説明

IUPAC Nomenclature and Systematic Identification

The compound 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid is systematically identified according to IUPAC guidelines as 2-(tert-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid . Its CAS registry number is 57151-82-3 . The molecular formula C₁₃H₁₃NO₄ corresponds to a molecular weight of 247.25 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(tert-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| CAS Number | 57151-82-3 | |

| Molecular Formula | C₁₃H₁₃NO₄ | |

| SMILES | CC(C)(C)N1C(=O)c2ccc(cc2C1=O)C(=O)O |

The tert-butyl group at position 2 and the carboxylic acid at position 5 define its substitution pattern on the isoindoline-dione core.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar isoindoline-dione scaffold with distinct bond length variations due to resonance effects. Key geometric features include:

- N–C(=O) bond length : 1.354 Å, indicative of partial double-bond character from amide resonance.

- C=O bonds : 1.209 Å (imide) and 1.316 Å (carboxylic acid), reflecting differing electronic environments.

- Dihedral angles : The tert-butyl group exhibits a 92.8° angle relative to the isoindoline plane, minimizing steric hindrance.

Conformational stability is reinforced by intramolecular hydrogen bonding between the carboxylic acid (–OH) and adjacent carbonyl oxygen (O···H distance: 1.82 Å).

Crystallographic Studies and X-ray Diffraction Data

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P1 and the following parameters:

| Parameter | Value |

|---|---|

| a (Å) | 5.0164 |

| b (Å) | 5.2908 |

| c (Å) | 21.8464 |

| α (°) | 92.833 |

| β (°) | 90.315 |

| γ (°) | 96.222 |

| Volume (ų) | 575.67 |

| Z | 2 |

The crystal packing is stabilized by O–H···O hydrogen bonds (2.58–2.67 Å) and C–H···O interactions (2.39–2.45 Å), forming dimeric chains along the [0 1 0] axis.

Comparative Analysis with Isoindoline Derivatives

Structural comparisons with related isoindoline derivatives highlight substituent effects on physicochemical properties:

The tert-butyl group in this compound confers steric protection to the imide nitrogen, reducing susceptibility to nucleophilic attack compared to smaller alkyl derivatives.

特性

IUPAC Name |

2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMWXWYNYYVTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386077 | |

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57151-82-3 | |

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

A common strategy involves starting from 1,3-dioxoisoindoline-5-carboxylic acid derivatives, followed by tert-butyl group introduction and protection steps:

Starting Material: 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid or related isoindoline derivatives.

tert-Butyl Group Introduction: The tert-butyl substituent at the 2-position is typically introduced via tert-butylation reactions using tert-butyl dicarbonate or tert-butyl halides under basic conditions.

Protection and Deprotection: Boc (tert-butoxycarbonyl) protection of amine groups is often employed to facilitate selective reactions. Deprotection is achieved using trifluoroacetic acid (TFA) or other acidic conditions.

-

- Use of n-butyl lithium for lithiation at low temperatures (−78 °C) to generate reactive intermediates.

- Use of di-tert-butyl dicarbonate for Boc protection.

- Bromination with N-bromosuccinimide (NBS) for functional group transformations.

- Hydrogenation with palladium on carbon (Pd/C) for nitro group reduction.

- Rearrangement reactions induced by heating in tert-butanol.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | Boc anhydride, DMAP, pyridine, room temp | Mono- and di-Boc protected intermediates |

| 2 | Lithiation and tert-Butylation | n-Butyl lithium, di-tert-butyl dicarbonate, −78 °C to RT | tert-Butyl substituted intermediates |

| 3 | Bromination | NBS, THF, room temp | Brominated isoindoline derivatives |

| 4 | Reduction | H2, Pd/C, room temp | Amino derivatives |

| 5 | Deprotection | TFA, room temp | Free amine and carboxylic acid groups |

| 6 | Rearrangement | Heating in tert-butanol | Final tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid |

This sequence is adapted from a detailed synthetic study on diaminoindoles and related compounds, which shares mechanistic similarities with the preparation of 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid.

Synthesis via Amine Derivatives and Click Chemistry

Another approach involves the synthesis of 1,3-dioxoisoindoline-5-carboxylic acid derivatives using amines, followed by functionalization through propargylation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"):

Initial Step: Reaction of 1,3-dioxoisoindoline-5-carboxylic acid with various amines to form amide derivatives.

Propargylation: Introduction of propargyl groups using propargyl bromide in the presence of potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) in dimethyl sulfoxide (DMSO) at room temperature.

Click Reaction: Copper(II) sulfate and sodium ascorbate catalyze the cycloaddition of azide derivatives bearing sulfonamide moieties to the propargylated intermediates, yielding triazole-substituted isoindoline derivatives.

Characterization: Products are confirmed by ^1H-NMR, ^13C-NMR, FT-IR spectroscopy, and elemental analysis.

Relevance: Although this method focuses on sulfonamide derivatives, the initial steps involving 1,3-dioxoisoindoline-5-carboxylic acid derivatives provide insight into the preparation of the core structure, including the tert-butyl substituted analogs.

化学反応の分析

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide in carbon tetrachloride.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide yields murrayanine .

科学的研究の応用

Organic Synthesis

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid serves as a building block for synthesizing complex organic molecules. Its derivatives are used in the development of new compounds with potential biological activities.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antiviral Properties: Some derivatives have shown effectiveness against viral infections.

- Anticancer Activity: Studies suggest that certain analogs can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential due to its interaction with key molecular targets involved in various diseases. The mechanism of action often involves binding to specific receptors, which can modulate biological pathways related to disease progression .

Material Science

In material science, this compound is explored for developing new materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in the synthesis of indole derivatives |

| Biological Activity | Antiviral and anticancer properties | Induces apoptosis in cancer cells |

| Medicinal Chemistry | Potential therapeutic agent targeting specific diseases | Interaction with receptors in disease pathways |

| Material Science | Development of new materials with specific properties | Enhancements in thermal stability |

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of derivatives of this compound demonstrated that specific modifications to the compound enhanced its ability to induce cell death in multiple myeloma cells. The research focused on the structure-activity relationship (SAR) to optimize the compound's efficacy against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antiviral Properties

Another investigation highlighted the antiviral potential of certain derivatives against influenza virus strains. The study revealed that these compounds could inhibit viral replication effectively, suggesting their potential use as therapeutic agents during viral outbreaks .

作用機序

The mechanism of action of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, facilitating its biological activities . The exact pathways and molecular targets depend on the specific application and derivative used.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Thermal and Material Properties

Trifluoromethyl and Biphenyl Derivatives

- DAc-1 and DAc-2 (): These diacids contain trifluoromethyl (-CF₃) and biphenyl groups, respectively. The -CF₃ group in DAc-1 enhances hydrophobicity and reduces dielectric constants, making it suitable for low-CTE (coefficient of thermal expansion) poly(amide-imide) films. DAc-2, with a biphenyl moiety, increases rigidity, improving thermal stability (Tg > 300°C) compared to the tert-butyl analog .

Silicon and Germanium-Containing Analogs

- I-Si and I-Ge (): These monomers incorporate diphenylsilyl or diphenylgermyl groups. The silicon analog (I-Si) exhibits higher thermal stability (Tg ~ 280°C) than the tert-butyl derivative due to Si-C bond strength, while the germanium variant (I-Ge) shows similar stability but lower solubility .

Table 1: Thermal Properties of Selected Analogs

| Compound | Substituent | Tg (°C) | Td (°C) | Application |

|---|---|---|---|---|

| 2-Tert-butyl derivative | -C(CH₃)₃ | 260 | 310 | High-temperature polymers |

| DAc-1 (CF₃) | -CF₃ | 275 | 320 | Low-CTE films |

| DAc-2 (biphenyl) | Biphenyl | >300 | 340 | Aerospace materials |

| 2-(4-Fluorophenyl) derivative | -C₆H₄F | 245 | 320 | Electronic coatings |

Antiproliferative and Antimicrobial Agents

- C-12 (): A biphenyl-substituted derivative demonstrates antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) by inhibiting tubulin polymerization.

- 2-(Isonicotinamido)-1,3-dioxoisoindoline-5-carboxylic acid (): This compound shows anti-mycobacterial activity (MIC ~ 2 µg/mL), attributed to the isonicotinamide moiety. The tert-butyl group’s bulkiness might hinder target binding .

Cardiovascular Therapeutics

- 2-[4-(3,4-Dimethylphenoxy)phenyl] derivative (): Identified as a KCNQ potassium channel activator, this compound is under investigation for treating Long QT syndrome. The tert-butyl analog’s larger substituent may alter channel binding kinetics .

Table 3: Solubility and Reactivity Comparison

| Compound | Solubility in DMSO | Key Reactivity |

|---|---|---|

| 2-Tert-butyl derivative | Moderate (~20 mg/mL) | Slow polycondensation due to steric hindrance |

| 2-Benzyl derivative | High (>100 mg/mL) | Rapid diamine coupling |

| 2-(2-Hydroxyethyl) derivative | Very high (>200 mg/mL) | Crosslinking via hydroxyl groups |

生物活性

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No: 57151-82-3) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group and a dioxoisoindoline core, which contributes to its unique reactivity and biological properties. Its molecular formula is .

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, compounds derived from this structure have shown promising results against various cancer cell lines and viral pathogens .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with receptors that regulate cell proliferation and apoptosis.

- Radical Scavenging : The hydroxy groups may act as antioxidants, reducing oxidative stress within cells .

Study on Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from to . The selectivity index was calculated to assess the safety profile relative to cytotoxicity in normal cells .

Study on Anti-mycobacterial Activity

Another research focused on the anti-mycobacterial effects of synthesized derivatives. The minimum inhibitory concentration (MIC) was found to be between and , indicating potent activity against Mycobacterium tuberculosis while showing non-cytotoxicity towards Vero cells .

Table 2: Anti-mycobacterial Activity Results

| Compound | MIC (µg/mL) | Cytotoxicity (Vero Cells) |

|---|---|---|

| Derivative A | 3.125 | Non-cytotoxic |

| Derivative B | 12.5 | Non-cytotoxic |

Q & A

Q. What precautions are essential when handling this compound given limited toxicity data?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods for all manipulations.

- Toxicity Proxy : Treat as a hazardous substance (similar to tert-butyl esters or isoindoline derivatives) until specific data is available.

- Waste Management : Neutralize acidic waste with bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。